molecular formula C12H14N2O2 B1361320 Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 81448-48-8

Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B1361320
CAS No.: 81448-48-8
M. Wt: 218.25 g/mol
InChI Key: CQNUHMHESISBRX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis of Ethyl 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylate

The synthesis of this compound typically involves the reaction of 2-amino-4-picoline with ethyl 2-chloroacetoacetate. This reaction yields the desired heterocyclic scaffold with good efficiency (up to 78% yield) . Subsequent hydrolysis and coupling reactions further modify the compound to enhance its biological properties.

Antituberculosis Activity

This compound has been evaluated for its antituberculosis (anti-TB) properties. Research indicates that derivatives of this compound exhibit potent activity against Mycobacterium tuberculosis strains, including drug-resistant variants. For example, a study reported minimum inhibitory concentration (MIC) values of ≤1 μM for several derivatives against various TB strains .

Table 1: Antituberculosis Activity of this compound Derivatives

CompoundMIC (μM)Activity Against
Ethyl 2,7-dimethyl...≤1Multi-drug resistant TB
Derivative A≤0.5Non-replicating TB
Derivative B≤0.8Replicating TB

Other Biological Activities

In addition to anti-TB properties, the compound has shown promise as an antimicrobial agent against a range of pathogens. Studies have indicated activities against bacteria and fungi, highlighting its potential as a broad-spectrum antimicrobial .

Case Study 1: Antituberculosis Screening

A collaborative study involving Dow AgroScience screened various imidazo[1,2-a]pyridine derivatives for their ability to inhibit Mtb. The screening identified this compound as a candidate for further optimization due to its unique scaffold and moderate activity against H37Rv-TB .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Researchers conducted a structure-activity relationship analysis to optimize the efficacy of this compound derivatives. By modifying substituents on the imidazole ring and evaluating their biological activity, they identified key structural features that enhance anti-TB potency .

Comparison with Similar Compounds

Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its potent activity against drug-resistant TB strains and its potential for further functionalization .

Biological Activity

Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology, primarily due to its biological activities against various pathogens, particularly Mycobacterium tuberculosis (Mtb). This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its imidazo[1,2-a]pyridine core structure, which is known for its diverse biological activities. The compound can be synthesized through various methods, including the reaction of 2-amino-4-picoline with ethyl 2-chloroacetoacetate, yielding a high percentage of the desired product .

The biological activity of this compound primarily involves its interaction with specific molecular targets within the mycobacterial cell. Notably, it targets the QcrB subunit of the menaquinol cytochrome c oxidoreductase (bc1 complex), which plays a crucial role in mycobacterial energy metabolism. This interaction disrupts the electron transport chain in Mtb, leading to impaired energy production and ultimately bacterial death .

In Vitro Studies

Several studies have demonstrated the potent antituberculosis activity of this compound. In vitro evaluations showed that this compound exhibits significant activity against both replicating and non-replicating strains of Mtb. The minimum inhibitory concentration (MIC) values for various derivatives in this class were found to be as low as 1 μM against drug-resistant strains .

Table 1: Antituberculosis Activity of this compound Derivatives

CompoundMIC (μM)Activity Type
This compound≤1Against drug-resistant Mtb
Compound 5b12.5Active against H37Rv strain
Compound 5d12.5Active against H37Rv strain
Compound 5e12.5Active against H37Rv strain

Case Studies

In a notable study published in Nature, researchers evaluated a series of imidazo[1,2-a]pyridine derivatives for their antituberculosis properties. This compound was highlighted for its selectivity and effectiveness against multi-drug resistant strains of Mtb. The study indicated that this compound could serve as a lead structure for developing new anti-TB agents .

Another investigation focused on the transcriptional profiling of Mtb treated with this compound. The results suggested that it influences gene expression related to stress responses and metabolic pathways in Mtb, providing insights into its mode of action and potential resistance mechanisms .

Broader Biological Activities

Beyond its antituberculosis properties, this compound has been explored for other biological activities:

  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against various bacterial strains.
  • Enzyme Inhibition : The compound has been utilized in studies examining enzyme inhibition and protein interactions within cellular systems .

Properties

IUPAC Name

ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-4-16-12(15)11-9(3)13-10-7-8(2)5-6-14(10)11/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNUHMHESISBRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350546
Record name ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81448-48-8
Record name ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In this specific example of synthesis of ND-8454, a solution of 2-amino-4-picoline (10.0 g, 91.5 mmol) and ethyl-2-chloroacetoacetate (7.93 g, 45.8 mmol) were dissolved in 92 mL of 1,2-dimethoxyethane (DME) and heated for 36 h at reflux. The reaction mixture was filtered and solids (2-amino-4-picoline hydrochloride salt) was collected and washed with hexanes. The filtrate liquor was concentrated in vacuo and residue was dissolved in CH2Cl2 and washed with 5% acetic acid solution (2×) and brine. The organic phase was collected, dried over sodium sulfate (Na2SO4), filtered and then concentrated in vacuo. Crude material obtained was purified by silica gel column chromatography with a 20% ethyl acetate:CH2Cl2 solvent system to give 7.8 g (78%) of ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate as a tan solid. mp 59-61° C.; 1H NMR (300 MHz, CDCl3) 9.14 δ(d, J=7.1 Hz, 1H), 7.34 (s, 1H), 6.78 (dd, J=7.1, 1.7 Hz, 1H), 4.40 (q, J=7.1, 7.1, 7.1 Hz, 2H), 2.66 (s, 3H), 2.42 (s, 3H), 1.42 (t, J=7.1, 7.1 Hz, 3H). HRMS (EI), M+1 calcd. for C12H15N2O2, 219.1155; found 219.1128. Retention time=1.4 minutes (mobile phase: 60% water:acetonitrile).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.93 g
Type
reactant
Reaction Step One
Quantity
92 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

15.2 g ethyl 2-chloroacetate were added to a solution of 10 g 2-amino-4-methylpyridine in 200 ml ethanol, the mixture was stirred under reflux for 8 hours and the reaction solution was stirred overnight at room temperature. After removal of the solvent, the residue was taken up with aqueous 10% strength HCl, and the mixture was washed with methylene chloride, rendered basic with sodium bicarbonate and extracted with methylene chloride. The combined organic phases were washed with water and dried over sodium sulfate. After removal of the solvent and purification by column chromatography, the product was obtained in a yield of 35%.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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